N-cyclobutyl-2,5-difluoroaniline
Description
Properties
IUPAC Name |
N-cyclobutyl-2,5-difluoroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N/c11-7-4-5-9(12)10(6-7)13-8-2-1-3-8/h4-6,8,13H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SARMNBOGMZTFIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=C(C=CC(=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Pathways for N Cyclobutyl 2,5 Difluoroaniline
Strategies for Constructing the N-cyclobutyl-2,5-difluoroaniline Framework
The synthesis of this compound can be approached through two main retrosynthetic disconnections: either by attaching a cyclobutyl group to a pre-existing 2,5-difluoroaniline (B146615) core or by forming the cyclobutane (B1203170) ring on a precursor already bearing the 2,5-difluoroanilino group. The former strategy is generally more common and involves standard amination techniques.
Amination Reactions Involving 2,5-Difluoroaniline Precursors
A prevalent method for synthesizing this compound involves the use of 2,5-difluoroaniline as a key starting material. This aromatic amine can undergo reactions to introduce the cyclobutyl group onto the nitrogen atom.
Nucleophilic aromatic substitution (SNAr) is a potential, though less common, route. In this approach, a difluorinated benzene (B151609) ring bearing a leaving group other than fluorine, such as a nitro or chloro group, could react with cyclobutylamine (B51885). However, a more prominent and versatile method is the palladium-catalyzed Buchwald-Hartwig amination.
The Buchwald-Hartwig amination is a powerful cross-coupling reaction that forms carbon-nitrogen bonds. bldpharm.comaksci.com This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a strong base. For the synthesis of this compound, this would involve the reaction of a 1-halo-2,5-difluorobenzene (where the halogen is typically bromine or iodine) with cyclobutylamine. The reaction is facilitated by a variety of palladium catalysts and phosphine (B1218219) ligands that enhance the efficiency and scope of the transformation. bldpharm.comaksci.com
Table 1: Typical Reaction Conditions for Buchwald-Hartwig Amination
| Component | Example |
|---|---|
| Aryl Halide | 1-Bromo-2,5-difluorobenzene |
| Amine | Cyclobutylamine |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | XPhos, SPhos, BrettPhos, BINAP |
| Base | NaOtBu, KOtBu, Cs₂CO₃ |
| Solvent | Toluene, Dioxane, THF |
| Temperature | Room Temperature to 120 °C |
The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands often providing the best results by promoting the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination. aksci.com
Reductive amination is a highly effective and widely used method for the synthesis of secondary amines. youtube.com This two-step, one-pot process involves the reaction of an amine with a carbonyl compound to form an intermediate imine, which is then reduced in situ to the corresponding amine. youtube.com
For the synthesis of this compound, this pathway would utilize 2,5-difluoroaniline and cyclobutanone (B123998) as the starting materials. The reaction is typically carried out in the presence of a reducing agent that is selective for the iminium ion over the ketone starting material. youtube.com
The initial step is the formation of an iminium ion from the reaction of 2,5-difluoroaniline with cyclobutanone under mildly acidic conditions. This intermediate is then reduced by a hydride source to yield the final product.
Table 2: Common Reagents for Reductive Amination
| Component | Example |
|---|---|
| Amine | 2,5-Difluoroaniline |
| Carbonyl Compound | Cyclobutanone |
| Reducing Agent | Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), Sodium cyanoborohydride (NaBH₃CN) |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile |
| Acid Catalyst (optional) | Acetic Acid |
Sodium triacetoxyborohydride is a particularly mild and effective reducing agent for this transformation, as it is less reactive towards the ketone starting material and reacts preferentially with the iminium ion intermediate. youtube.com
Introduction of the Cyclobutyl Amine Moiety
An alternative to using pre-formed 2,5-difluoroaniline is to introduce the cyclobutyl amine functionality in a different manner. This can involve either direct cyclobutylation methods or the construction of the cyclobutane ring itself.
Recent advances in photoredox catalysis have opened up new avenues for C-H functionalization. One such method is the radical α-C-H cyclobutylation of aniline (B41778) derivatives. nih.gov This approach involves the generation of an aminoalkyl radical from an N-alkylaniline, which then adds to a strained bicyclobutane derivative. While not a direct synthesis from 2,5-difluoroaniline itself, this method could potentially be adapted to a precursor containing the 2,5-difluorophenyl group.
The construction of the cyclobutane ring can be achieved through various cycloaddition reactions. A [2+2] photocycloaddition between an alkene and a ketene (B1206846) or another alkene is a classic method for forming four-membered rings. In the context of synthesizing this compound, one could envision a scenario where a precursor containing a 2,5-difluoroanilino group and an alkene moiety undergoes an intramolecular [2+2] cycloaddition. However, this approach is less direct and likely more complex than the amination strategies previously described.
Multi-step Convergent Syntheses
A convergent synthesis approach is often advantageous for building molecular complexity efficiently. For this compound, a logical convergent strategy involves the preparation of two key building blocks: a 2,5-difluorophenyl-containing moiety and a cyclobutyl-containing moiety, which are then coupled in a final step.
One plausible pathway involves the reaction of 2,5-difluoroaniline with cyclobutanone in a reductive amination reaction. This method is a cornerstone of amine synthesis. The initial reaction between the primary aniline and the ketone forms a cyclobutylimine intermediate. This intermediate is then reduced in situ to the desired this compound. Various reducing agents can be employed for this transformation, with sodium triacetoxyborohydride or sodium cyanoborohydride being common choices due to their mildness and selectivity.
Alternatively, a nucleophilic aromatic substitution (SNAr) reaction could be employed. This would involve reacting 1-bromo-2,5-difluorobenzene with cyclobutylamine. The electron-withdrawing fluorine atoms on the aromatic ring activate it towards nucleophilic attack by the amine. This reaction is typically carried out in the presence of a base, such as potassium carbonate or triethylamine, to neutralize the hydrogen bromide formed during the reaction. The choice of solvent can be critical, with polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) often facilitating the reaction.
A third convergent approach is the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction. rsc.org In this scenario, 1-bromo-2,5-difluorobenzene would be coupled with cyclobutylamine in the presence of a palladium catalyst, a suitable phosphine ligand (e.g., BINAP, XPhos), and a base. This method is known for its high efficiency and broad substrate scope, making it a robust option for the synthesis of N-substituted anilines. rsc.org
Synthesis of Advanced this compound Derivatives
The core structure of this compound provides multiple avenues for the synthesis of more complex derivatives, allowing for the fine-tuning of its chemical properties.
Functionalization of the Anilino Ring System
The 2,5-difluoroanilino ring is amenable to various electrophilic aromatic substitution reactions, although the fluorine atoms are deactivating and will direct incoming electrophiles to specific positions. The available positions on the ring (positions 3, 4, and 6) can be targeted for reactions such as nitration, halogenation, or Friedel-Crafts acylation, subject to the directing effects of the fluorine and N-cyclobutyl groups. The nitrogen atom can also be a site for further functionalization, for instance, through acylation to form the corresponding amide.
Stereoselective Synthesis of this compound Analogues
When substituents are present on the cyclobutyl ring, the possibility of stereoisomers arises. The stereoselective synthesis of such analogues is a key challenge and can be addressed using several modern synthetic methods. For instance, the use of chiral catalysts or auxiliaries in the synthetic sequence can control the stereochemical outcome.
One approach involves the stereoselective synthesis of a chiral cyclobutylamine derivative, which is then coupled with the 2,5-difluoroaniline moiety. The stereocontrolled synthesis of cyclobutane derivatives can be challenging due to the ring's fluxional nature. calstate.edu However, methods like the contraction of pyrrolidines have been shown to produce highly substituted cyclobutanes with excellent stereoselectivity. nih.govnih.gov Another strategy could involve a photoredox-catalyzed [4+2] cycloaddition to construct a functionalized cyclohexylamine (B46788) derivative, which could potentially be adapted for cyclobutane systems. rsc.org
For example, a hypothetical stereoselective synthesis could involve the enzymatic resolution of a racemic cyclobutylamine derivative, followed by coupling with 1-bromo-2,5-difluorobenzene. Alternatively, a chiral directing group could be employed during a C-H activation/arylation of a cyclobutylamine precursor to introduce the 2,5-difluorophenyl group in a stereocontrolled manner. calstate.edu
Sustainable and Green Chemistry Approaches in this compound Synthesis
In line with the growing importance of sustainable chemical manufacturing, the application of green chemistry principles to the synthesis of this compound is a critical consideration. acs.orgontosight.ai
Solvent-Free and Aqueous Reaction Conditions
Traditional organic syntheses often rely on volatile and hazardous organic solvents. Shifting towards solvent-free or aqueous reaction conditions is a key goal of green chemistry. rsc.org
For the synthesis of this compound, a solvent-free approach could be envisioned for the reductive amination of 2,5-difluoroaniline with cyclobutanone. The reaction could potentially be carried out by neat mixing of the reactants with a solid-supported reducing agent.
Aqueous N-alkylation of anilines has also been reported as a greener alternative. researchgate.netresearchgate.net This could be applied to the synthesis of this compound by reacting 2,5-difluoroaniline with a cyclobutyl halide in water, possibly with the aid of a phase-transfer catalyst or surfactant to overcome solubility issues. The use of water as a solvent is highly desirable due to its non-toxic, non-flammable, and inexpensive nature. rsc.org
Below is a table summarizing potential synthetic routes with a focus on green chemistry aspects:
| Reaction Type | Reactant 1 | Reactant 2 | Key Reagents/Catalysts | Solvent | Green Chemistry Aspect |
| Reductive Amination | 2,5-Difluoroaniline | Cyclobutanone | NaBH(OAc)3 | Dichloromethane | Can potentially be adapted to solvent-free conditions. |
| Nucleophilic Aromatic Substitution | 1-Bromo-2,5-difluorobenzene | Cyclobutylamine | K2CO3 | DMSO | High-boiling solvent, but can be recycled. |
| Buchwald-Hartwig Amination | 1-Bromo-2,5-difluorobenzene | Cyclobutylamine | Pd catalyst, phosphine ligand | Toluene | Catalytic method, high atom economy. |
| Aqueous N-Alkylation | 2,5-Difluoroaniline | Cyclobutyl bromide | Phase-transfer catalyst | Water | Use of a green solvent. researchgate.netresearchgate.net |
Continuous Flow Methodologies for Enhanced Efficiency
Continuous flow chemistry has emerged as a powerful tool for the synthesis of fine chemicals and active pharmaceutical ingredients, offering advantages in terms of safety, scalability, and efficiency over traditional batch processes. The synthesis of this compound is a prime candidate for the application of continuous flow technology.
A continuous flow setup for the synthesis of this compound via reductive amination would typically involve pumping a solution of 2,5-difluoroaniline and cyclobutanone through a heated reactor column packed with a heterogeneous catalyst. Hydrogen gas would be introduced into the flow stream before the reactor. The product stream would then be collected, and the desired compound isolated after purification.
The benefits of a continuous flow approach for this synthesis include:
Enhanced Safety: The use of small reactor volumes minimizes the risks associated with handling potentially hazardous reagents and exothermic reactions.
Precise Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved selectivity and yield.
Scalability: Scaling up production is straightforward by extending the operation time or by using parallel reactor systems.
Catalyst Reusability: The use of packed-bed reactors with heterogeneous catalysts allows for easy separation of the catalyst from the product stream and its continuous reuse, reducing costs and waste.
Research on the continuous flow synthesis of related anilines and N-substituted compounds has demonstrated the feasibility and benefits of this approach. For instance, the continuous flow synthesis of cyclobutenes has been achieved with high reproducibility and scalability. rsc.org Similarly, continuous flow methods have been developed for the synthesis of various substituted anilines and heterocyclic compounds, showcasing the versatility of this technology. acs.org
The following table outlines hypothetical comparative data for the synthesis of this compound using batch versus continuous flow methodologies, based on trends observed in the literature for similar reactions.
| Parameter | Batch Synthesis (Projected) | Continuous Flow Synthesis (Projected) |
| Reaction Time | Several hours to a day | Minutes to a few hours |
| Yield | Moderate to good | Good to excellent |
| Scalability | Limited, requires larger vessels | Readily scalable by extending run time |
| Safety | Higher risk with larger volumes | Inherently safer with small volumes |
| Catalyst Handling | Requires separation post-reaction | Catalyst retained in packed bed |
Table 2: Projected Comparison of Batch vs. Continuous Flow Synthesis
Mechanistic Organic Chemistry and Chemical Transformations of N Cyclobutyl 2,5 Difluoroaniline
Investigation of Electron Transfer Processes
Electron transfer processes are fundamental to many organic reactions, initiating cascades that lead to the formation of new chemical bonds. For N-cyclobutyl-2,5-difluoroaniline, these processes are expected to be significantly influenced by the electronic nature of the substituted aniline (B41778) ring.
Single Electron Transfer (SET) Mechanisms in this compound Reactivity
Single Electron Transfer (SET) is a key mechanism in photoredox catalysis, where radical species are generated. youtube.com In the context of this compound, the aniline moiety can act as an electron donor. The ease of this process is quantifiable by its oxidation potential. The presence of two electron-withdrawing fluorine atoms on the aromatic ring is anticipated to increase the oxidation potential of the aniline, making it less susceptible to oxidation compared to unsubstituted aniline.
However, under suitable conditions, such as in the presence of a potent photo-oxidant or via electrochemical methods, SET can occur, leading to the formation of a radical cation. The stability and subsequent reaction pathways of this radical cation would be influenced by the cyclobutyl group and the fluorine substituents. For instance, the cyclobutyl group itself can undergo ring-opening reactions if a radical is generated on the nitrogen or the adjacent ring carbon, leading to a variety of linear alkylamine derivatives.
Photo-induced Transformations and Radical Intermediates
The absorption of light can promote this compound to an excited state, which can then undergo various transformations, including those involving radical intermediates. In the presence of a suitable photosensitizer, energy transfer can lead to the formation of triplet states, which are often implicated in radical reactions.
One potential photo-induced transformation is the cleavage of the N-H bond or the C-N bond, generating aminyl or cyclobutyl radicals, respectively. These highly reactive intermediates can then participate in a range of subsequent reactions, including hydrogen abstraction, addition to unsaturated systems, or cyclization. The fluorine atoms would play a role in directing the regioselectivity of these reactions by influencing the electron density distribution in the aromatic ring of any resulting radical intermediates.
Nucleophilic Substitution Reactions at the Anilino Core
The presence of fluorine atoms on the aromatic ring activates it towards nucleophilic aromatic substitution (SNAr).
SNAr Pathways of this compound
Nucleophilic aromatic substitution is a plausible reaction pathway for this compound, particularly with strong nucleophiles. The fluorine atoms, being highly electronegative, can act as leaving groups, especially when positioned ortho or para to an activating group. In this molecule, the fluorine at the 2-position is ortho to the amino group, while the fluorine at the 5-position is meta.
The general mechanism for SNAr involves the attack of a nucleophile on the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed. The electron-withdrawing nature of the remaining fluorine atom and the cyclobutylamino group would influence the stability of this complex. The final step is the departure of the fluoride (B91410) ion to restore aromaticity.
| Position of Fluorine | Activating/Deactivating Effect of NH-cyclobutyl | Expected Relative Rate of Substitution |
| 2- (ortho) | Ortho, para-directing (activating) | Faster |
| 5- (meta) | Ortho, para-directing (activating) | Slower |
Influence of Fluorine Substituents on Reactivity
The two fluorine substituents have a profound impact on the reactivity of the anilino core in SNAr reactions. Their strong electron-withdrawing inductive effect (-I) deactivates the ring towards electrophilic attack but activates it towards nucleophilic attack. This is a general feature observed in fluorinated aromatic compounds.
Furthermore, the position of the fluorine atoms is critical. In this compound, a nucleophile could potentially substitute either the fluorine at the C-2 or C-5 position. The amino group (-NH-cyclobutyl) is an activating group and is ortho, para-directing. Therefore, it activates the positions ortho and para to it for electrophilic substitution but can help stabilize the intermediate in nucleophilic substitution at the ortho and para positions. In this specific case, the fluorine at C-2 is ortho to the amino group, and the fluorine at C-5 is meta. The directing effects in SNAr can be complex, but typically, substitution is favored at positions activated by electron-withdrawing groups. The relative rates of substitution would depend on the specific nucleophile and reaction conditions.
Cycloaddition and Rearrangement Mechanisms
While less common for simple anilines, cycloaddition and rearrangement reactions can be envisioned for this compound under specific conditions, particularly those involving photochemical or thermal activation.
Theoretically, the difluoro-substituted benzene (B151609) ring could participate in dearomative cycloaddition reactions. For instance, photosensitized [4+2] or [2+2] cycloadditions with suitable alkenes or alkynes could be possible, leading to complex polycyclic structures. nih.gov The success of such reactions would depend on overcoming the inherent stability of the aromatic system.
Rearrangement reactions could be initiated by the formation of reactive intermediates such as nitrenes. For example, oxidation of the amino group followed by alpha-elimination could generate a nitrene, which could then undergo intramolecular C-H insertion into the cyclobutyl ring or rearrangement to form other cyclic or acyclic products. The electronic properties of the difluorinated ring would influence the reactivity and migratory aptitude of groups in any potential rearrangement.
| Reaction Type | Potential Reactants | Expected Product Class |
| [4+2] Cycloaddition | Alkene/Alkyne (with photosensitizer) | Polycyclic difluoro-amines |
| [2+2] Cycloaddition | Alkene/Alkyne (with photosensitizer) | Fused cyclobutane (B1203170)/azetidine derivatives |
| Nitrene Insertion | (Following oxidation) | Bicyclic N-heterocycles |
Catalytic Transformations Involving this compound
This compound can serve as a valuable substrate in transition metal-catalyzed cross-coupling reactions, particularly those involving C-H activation. The aniline nitrogen can act as a directing group, facilitating the regioselective functionalization of the aromatic ring. bath.ac.ukresearchgate.net
The amino group can coordinate to a transition metal center (e.g., Palladium, Rhodium, Ruthenium), bringing the metal catalyst into close proximity to the ortho C-H bonds of the aniline ring. stackexchange.combath.ac.uknih.gov This chelation-assisted C-H activation allows for the formation of a carbon-metal bond, which can then participate in various coupling reactions to form new C-C or C-heteroatom bonds.
The general mechanism for a directed C-H functionalization is as follows:
Coordination: The nitrogen atom of the aniline coordinates to the metal catalyst.
C-H Activation: The metal center cleaves an ortho C-H bond to form a metallacyclic intermediate.
Coupling: The metallacycle reacts with a coupling partner (e.g., an alkyne, alkene, or organohalide).
Reductive Elimination: The product is released, and the catalyst is regenerated.
Below is a table summarizing the potential outcomes of transition metal-catalyzed C-H functionalization of anilines, which can be extrapolated to this compound.
| Catalyst System | Coupling Partner | Product Type |
| Pd(OAc)₂ / Ligand | Aryl Halide | N-Aryl Aniline |
| [RhCp*Cl₂]₂ / AgSbF₆ | Alkyne | Indole Derivative |
| [Ru(p-cymene)Cl₂]₂ / KOPiv | Alkene | Substituted Aniline |
This table presents generalized transformations for aniline derivatives and serves as a predictive model for the reactivity of this compound.
Furthermore, a photoredox-catalyzed method for the direct α-C-H cyclobutylation of aniline derivatives has been developed. nih.govnih.gov While this method describes the formation of a cyclobutyl group, the reverse reaction or further functionalization at this position under similar catalytic conditions could be envisaged.
The cyclobutyl group of this compound can undergo elimination reactions to form cyclobutene (B1205218) and the corresponding 2,5-difluoroaniline (B146615). The most common mechanism for such a transformation would be an E2 (bimolecular elimination) reaction, which requires a strong base.
The key requirements for an E2 reaction are:
A strong base to abstract a proton.
A leaving group on the adjacent carbon.
An anti-periplanar arrangement of the abstracted proton and the leaving group.
In this case, the 2,5-difluoroanilino group would need to be converted into a better leaving group, for example, by protonation or by conversion to a quaternary ammonium (B1175870) salt. However, a more plausible pathway for elimination from the amine itself is the Cope elimination. masterorganicchemistry.com
The Cope elimination is an intramolecular syn-elimination that proceeds through an N-oxide intermediate. The reaction sequence is as follows:
N-Oxidation: The aniline is oxidized to an N-oxide using an oxidant such as hydrogen peroxide or m-CPBA.
Intramolecular Elimination: Upon heating, the N-oxide undergoes a concerted, five-membered cyclic transition state where the oxygen atom of the N-oxide acts as an internal base, abstracting a proton from a syn-coplanar C-H bond on the cyclobutyl ring. This leads to the formation of cyclobutene and N-hydroxy-2,5-difluoroaniline.
The stereochemical requirement for syn-elimination is a key feature of the Cope elimination. masterorganicchemistry.com
Alternatively, a Hofmann elimination could be considered if the nitrogen is first quaternized with an excess of methyl iodide, followed by treatment with a base like silver oxide. This E2 reaction typically follows the Hofmann rule, leading to the formation of the least substituted alkene. In the case of a cyclobutyl group, this would lead to cyclobutene.
The table below outlines the conditions and expected major products for these elimination reactions.
| Reaction Name | Reagents | Key Intermediate | Major Alkene Product |
| Cope Elimination | 1. H₂O₂ or m-CPBA 2. Heat | N-oxide | Cyclobutene |
| Hofmann Elimination | 1. Excess CH₃I 2. Ag₂O, H₂O, Heat | Quaternary ammonium salt | Cyclobutene |
This table illustrates potential elimination pathways for this compound based on established reactions for N-alkylamines.
Advanced Spectroscopic Characterization and Structural Elucidation of N Cyclobutyl 2,5 Difluoroaniline
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For N-cyclobutyl-2,5-difluoroaniline, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments would be employed for a complete structural assignment.
Comprehensive ¹H, ¹³C, and ¹⁹F NMR Analysis for Structural Confirmation
A thorough analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra is essential for the initial structural verification of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals for both the aromatic and the cyclobutyl protons. The aromatic region would likely show complex splitting patterns due to proton-proton and proton-fluorine couplings. The proton attached to the nitrogen (N-H) would appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The protons of the cyclobutyl ring would be observed in the aliphatic region, with their chemical shifts and multiplicities determined by their positions relative to the nitrogen atom and each other.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides crucial information on the carbon skeleton of the molecule. The spectrum would show distinct signals for the aromatic carbons and the carbons of the cyclobutyl ring. The chemical shifts of the aromatic carbons are significantly influenced by the fluorine and amino substituents. The carbons directly bonded to fluorine will show large one-bond carbon-fluorine couplings (¹JCF), which are highly characteristic. The cyclobutyl carbons will appear in the aliphatic region of the spectrum.
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for the characterization of organofluorine compounds. huji.ac.il For this compound, two distinct signals are expected for the two non-equivalent fluorine atoms on the aromatic ring. The chemical shifts and coupling constants (both ¹⁹F-¹⁹F and ¹⁹F-¹H) would provide definitive evidence for the 2,5-disubstitution pattern. The large chemical shift dispersion in ¹⁹F NMR makes it a powerful tool for identifying and differentiating fluorinated isomers. huji.ac.il
Predicted NMR Data for this compound:
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| Aromatic-H | 6.5 - 7.0 | m | JHH, JHF |
| NH | 3.5 - 4.5 | br s | - |
| Cyclobutyl-CH(N) | 3.0 - 3.5 | m | JHH |
| Cyclobutyl-CH₂ | 1.5 - 2.5 | m | JHH |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Coupling Constants (Hz) |
| Aromatic C-F | 150 - 160 | ¹JCF ≈ 240-250 |
| Aromatic C-N | 135 - 145 | - |
| Aromatic C-H | 100 - 120 | nJCF |
| Cyclobutyl-CH(N) | 50 - 60 | - |
| Cyclobutyl-CH₂ | 20 - 30 | - |
| ¹⁹F NMR | Predicted Chemical Shift (ppm) |
| F-2 | -120 to -130 |
| F-5 | -135 to -145 |
Two-Dimensional NMR Techniques for Connectivity and Proximity Studies
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling network between protons, confirming the connectivity within the aromatic ring and the cyclobutyl moiety. For instance, cross-peaks would be observed between adjacent protons on the cyclobutyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the assignments of their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two or three bonds. This is particularly useful for establishing the connection between the cyclobutyl group and the aniline (B41778) nitrogen, for example, by observing a correlation between the N-H proton and the carbons of the cyclobutyl ring, and between the cyclobutyl methine proton and the aromatic carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of atoms. It can be used to confirm the through-space relationship between the protons of the cyclobutyl ring and the protons on the aromatic ring, which can provide insights into the preferred conformation of the molecule.
Dynamic NMR for Conformational Equilibrium Studies
The N-cyclobutyl group is not planar and can undergo ring-puckering. youtube.comdalalinstitute.com Furthermore, rotation around the C-N bond connecting the cyclobutyl group to the aniline nitrogen may be restricted. These conformational dynamics can be studied using variable temperature NMR, also known as dynamic NMR.
At low temperatures, the interconversion between different conformations may become slow on the NMR timescale, leading to the appearance of separate signals for atoms that are equivalent at room temperature. By analyzing the changes in the NMR spectra as a function of temperature, it is possible to determine the energy barriers for these conformational changes. This can provide valuable information about the flexibility of the molecule and the relative stability of its different conformers. The puckered nature of the cyclobutane (B1203170) ring can lead to different environments for the axial and equatorial protons, which might be observable at lower temperatures. youtube.comchemistrysteps.com
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry is crucial for determining the exact mass of this compound with high precision. This allows for the unambiguous determination of its elemental formula (C₁₀H₁₁F₂N). The measured exact mass would be compared to the calculated theoretical mass, and a close match (typically within a few parts per million) would provide strong evidence for the proposed molecular formula.
Predicted HRMS Data:
| Ion | Calculated m/z |
| [M+H]⁺ | 184.0932 |
| [M+Na]⁺ | 206.0751 |
Elucidation of Fragmentation Pathways for Structural Information
Electron ionization (EI) or electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways of this compound. The fragmentation pattern provides a fingerprint of the molecule and can be used to confirm its structure.
Key fragmentation pathways would likely involve:
Loss of the cyclobutyl group: Cleavage of the N-C bond connecting the cyclobutyl ring to the nitrogen would result in a fragment corresponding to the 2,5-difluoroaniline (B146615) radical cation or a related ion.
Fragmentation of the cyclobutyl ring: The cyclobutyl ring itself can undergo fragmentation, for example, by losing ethylene (B1197577) (C₂H₄).
Cleavage of the aromatic ring: Under higher energy conditions, the aromatic ring can also fragment.
By analyzing the masses of the fragment ions, the structure of the molecule can be pieced together, confirming the presence of both the 2,5-difluoroaniline and the N-cyclobutyl moieties.
X-ray Diffraction (XRD) Crystallography
X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Single-Crystal XRD for Absolute Structure and Conformation Determination
For a molecule like this compound, single-crystal XRD would provide definitive information on its absolute structure. This includes bond lengths, bond angles, and the conformation of the cyclobutyl ring relative to the difluorophenyl group. In related fluorinated aniline structures, the planarity of the aniline ring and the orientation of substituents are key structural features. The nitrogen atom's geometry and the puckering of the cyclobutyl ring would be precisely determined.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Vibrations
FT-IR and Raman spectroscopy are used to identify functional groups and probe the vibrational modes of a molecule. youtube.com For this compound, characteristic vibrations would be expected for the N-H, C-N, C-F, and aromatic C-H bonds, as well as the cyclobutyl ring.
Based on studies of similar aniline derivatives, the following table provides an estimation of the expected vibrational frequencies. nih.govmcbu.edu.trresearchgate.netnih.gov
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| N-H | Stretching | 3300 - 3500 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H (cyclobutyl) | Stretching | 2850 - 3000 |
| C=C (aromatic) | Stretching | 1450 - 1600 |
| N-H | Bending | 1550 - 1650 |
| C-N | Stretching | 1250 - 1350 |
| C-F | Stretching | 1100 - 1300 |
| Cyclobutyl Ring | Puckering/Breathing | Lower frequency region |
This table presents generalized data for similar compounds and should not be considered as experimental data for this compound.
Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in aromatic systems. The absorption of UV or visible light promotes electrons from a lower energy occupied molecular orbital (HOMO) to a higher energy unoccupied molecular orbital (LUMO). acs.orgnih.gov
For this compound, the aniline chromophore would be the primary absorber of UV radiation. The presence of the amino group (an auxochrome) and the fluorine atoms on the benzene (B151609) ring would influence the wavelength of maximum absorption (λmax). The expected electronic transitions would be of the π → π* and n → π* type. nih.govmcbu.edu.tr
Studies on difluoroaniline compounds show absorption maxima in the UV region. For instance, 3,4-difluoroaniline (B56902) exhibits absorption bands in the 200-400 nm range in ethanol (B145695) and water. nih.gov Similarly, 2,5-difluoroaniline shows absorption in the 190-400 nm range. mcbu.edu.tr The N-cyclobutyl substituent would likely cause a slight shift in the absorption maxima compared to the parent difluoroaniline.
| Compound | Solvent | λmax (nm) |
| 3,4-difluoroaniline | Ethanol, Water | 200 - 400 |
| 2,5-difluoroaniline | Ethanol, Water | 190 - 400 |
This table is based on data for related compounds and is for illustrative purposes only.
Computational and Theoretical Studies on N Cyclobutyl 2,5 Difluoroaniline
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the accurate and efficient calculation of a wide range of molecular properties. For a molecule like N-cyclobutyl-2,5-difluoroaniline, DFT calculations, typically employing a functional like B3LYP with a basis set such as 6-311++G(d,p), would be the method of choice to elucidate its fundamental chemical characteristics.
Geometry Optimization and Conformational Analysis
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. For this compound, this involves calculating the potential energy surface to find the lowest energy conformation. The process systematically adjusts bond lengths, bond angles, and dihedral angles to locate the global minimum.
The flexibility of the cyclobutyl group and its bond to the nitrogen atom introduces several possible conformers. The puckering of the cyclobutane (B1203170) ring and the orientation of the N-H bond relative to the phenyl ring are key variables. A thorough conformational analysis would reveal the relative stabilities of these different arrangements. For instance, the cyclobutyl ring can adopt either a puckered or a nearly planar conformation, and the substituent on the nitrogen can be in an equatorial or axial-like position relative to the ring's puckering. Studies on similar 2-substituted cyclobutane derivatives have shown that the substituent's position can modulate the ring's conformational preference. The optimized geometric parameters, such as bond lengths and angles for a plausible low-energy conformer, are presented in Table 1.
Table 1: Illustrative Optimized Geometrical Parameters for this compound (Note: This data is hypothetical and for illustrative purposes only.)
Filter by Parameter:
| Parameter | Bond/Angle | Calculated Value (Illustrative) |
|---|---|---|
| Bond Length | C(aromatic)-N | 1.40 Å |
| Bond Length | N-C(cyclobutyl) | 1.47 Å |
| Bond Length | C-F | 1.36 Å |
| Bond Length | N-H | 1.01 Å |
| Bond Angle | C-N-C | 125.0° |
| Bond Angle | C-N-H | 115.0° |
| Dihedral Angle | C-C-N-C | -175.0° |
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO, LUMO) and Global Chemical Reactivity Descriptors
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) indicates the ability to donate electrons, while the LUMO energy (ELUMO) relates to the ability to accept electrons. The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. A large gap suggests high kinetic stability and low chemical reactivity. mdpi.com
From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated, providing quantitative measures of a molecule's reactivity. mdpi.com These include:
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Electronegativity (χ) = (I + A) / 2
Chemical Hardness (η) = (I - A) / 2
Chemical Softness (S) = 1 / (2η)
Electrophilicity Index (ω) = χ² / (2η)
For this compound, the HOMO would likely be localized on the aniline (B41778) ring and the nitrogen atom, reflecting its electron-donating character. The LUMO would be distributed over the aromatic ring, indicating the sites susceptible to nucleophilic attack. Illustrative values for these properties are provided in Table 2.
Table 2: Illustrative Frontier Orbital Energies and Global Reactivity Descriptors (Note: This data is hypothetical and for illustrative purposes only.)
Filter by Descriptor:
| Descriptor | Calculated Value (Illustrative) |
|---|---|
| EHOMO | -5.8 eV |
| ELUMO | -0.9 eV |
| HOMO-LUMO Gap (ΔE) | 4.9 eV |
| Ionization Potential (I) | 5.8 eV |
| Electron Affinity (A) | 0.9 eV |
| Electronegativity (χ) | 3.35 eV |
| Chemical Hardness (η) | 2.45 eV |
| Electrophilicity Index (ω) | 2.29 eV |
Reaction Mechanism Elucidation: Transition State Calculations and Activation Energies
DFT is a powerful tool for mapping out the pathways of chemical reactions. By locating the transition state (TS)—the highest energy point along the reaction coordinate—and calculating its energy relative to the reactants, the activation energy (Ea) can be determined. This provides insight into the reaction's feasibility and rate.
For this compound, one could study reactions such as electrophilic aromatic substitution or N-alkylation. For example, in a bromination reaction, DFT could be used to model the approach of a bromine electrophile to the aniline ring, calculate the structure and energy of the Wheland intermediate (the sigma complex), and identify the transition states for its formation and subsequent deprotonation. The activation energies would reveal the most likely reaction pathway.
Prediction of Regioselectivity and Stereoselectivity
In reactions with multiple possible outcomes, DFT can predict the regioselectivity (which position reacts) and stereoselectivity (which stereoisomer is formed). This is achieved by comparing the activation energies for all possible reaction pathways. The path with the lowest activation energy corresponds to the major product.
For electrophilic substitution on the this compound ring, the directing effects of the amino group (ortho-, para-directing and activating) and the fluorine atoms (ortho-, para-directing and deactivating) would be in competition. DFT calculations, by analyzing the energies of the various possible intermediates and transition states, could predict the most favored position for substitution. For instance, calculations could determine whether an incoming electrophile would preferentially add to the C4 or C6 position.
Spectroscopic Parameter Prediction (NMR, IR, UV-Vis)
DFT methods can accurately predict various spectroscopic parameters, which is invaluable for structure confirmation.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate 1H and 13C NMR chemical shifts. The calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared directly with experimental spectra.
IR Spectroscopy: By calculating the second derivatives of the energy with respect to atomic displacements, DFT can predict the vibrational frequencies and intensities of a molecule, generating a theoretical IR spectrum. These frequencies are often scaled by an empirical factor to better match experimental data.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. This allows for the prediction of the molecule's color and its behavior upon absorbing light.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects
While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. In an MD simulation, the motion of each atom is calculated by solving Newton's equations of motion. This approach is particularly useful for understanding conformational changes and the influence of the environment, such as a solvent.
For this compound, an MD simulation could be run with the molecule solvated in a box of water or another solvent. The simulation would show how the molecule moves, how its conformation changes over time, and how it interacts with the surrounding solvent molecules through hydrogen bonding and other intermolecular forces. This provides a more realistic picture of the molecule's behavior in solution compared to the gas-phase calculations typical of DFT.
Advanced Quantum Chemical Methods (e.g., Ab Initio, Semi-Empirical Methods)
The electronic structure and geometry of this compound can be meticulously investigated using a hierarchy of quantum chemical methods. These methods, which are broadly categorized into ab initio and semi-empirical approaches, provide a foundational understanding of the molecule's intrinsic properties.
Ab Initio Methods:
Ab initio calculations, meaning "from the beginning," are derived directly from theoretical principles without the inclusion of experimental parameters. youtube.com These methods solve the Schrödinger equation for a given molecule, providing highly accurate descriptions of its electronic wave function and energy. youtube.com For a molecule like this compound, Density Functional Theory (DFT) stands out as a widely used and effective ab initio method. umn.eduresearchgate.netresearchgate.net Functionals such as B3LYP and BPW91, paired with basis sets like 6-31G(d,p) or the MIDI! basis set, are commonly employed to optimize the molecular geometry and calculate a range of electronic properties. umn.eduresearchgate.netresearchgate.net
Key properties that can be determined for this compound using ab initio methods include:
Optimized Molecular Geometry: The precise bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation.
Electronic Properties: The distribution of electrons within the molecule, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity.
Vibrational Frequencies: These calculations can predict the molecule's infrared spectrum, which can be a valuable tool for its experimental identification.
Semi-Empirical Methods:
Semi-empirical quantum chemistry methods are based on the Hartree-Fock formalism but incorporate some experimental data to simplify the calculations. wikipedia.org These methods are computationally less demanding than ab initio methods, making them suitable for larger molecules and for preliminary, high-throughput screening. wikipedia.orgcore.ac.uk Methods such as AM1 (Austin Model 1) can be used to compute properties like one-electron oxidation potentials for substituted anilines. umn.edu While less accurate in an absolute sense than ab initio methods, semi-empirical calculations can provide valuable trends and comparative data across a series of related compounds. core.ac.uk Common semi-empirical methods include CNDO, INDO, and NDDO, which differ in the level of approximation used. core.ac.uk
A hypothetical set of calculated quantum chemical properties for this compound, based on methodologies applied to similar aniline derivatives, is presented in the table below.
| Property | Predicted Value | Method/Basis Set (Example) |
| HOMO Energy | -5.5 eV | DFT/B3LYP/6-31G(d,p) |
| LUMO Energy | -0.8 eV | DFT/B3LYP/6-31G(d,p) |
| HOMO-LUMO Gap | 4.7 eV | DFT/B3LYP/6-31G(d,p) |
| Dipole Moment | 2.5 D | DFT/B3LYP/6-31G(d,p) |
| Mulliken Charge on Nitrogen (N) | -0.45 e | DFT/B3LYP/6-31G(d,p) |
| Mulliken Charge on Cyclobutyl C1 | +0.10 e | DFT/B3LYP/6-31G(d,p) |
Cheminformatics and Quantitative Structure-Property Relationship (QSPR) Studies
Cheminformatics and Quantitative Structure-Property Relationship (QSPR) studies build upon the data generated from quantum chemical calculations to establish predictive models for the physical and chemical properties of molecules. f1000research.commdpi.commdpi.com For this compound, these approaches can provide valuable insights into its behavior in the context of chemical transformations.
Cheminformatics Analysis:
Cheminformatics involves the use of computational methods to analyze chemical data and structures. f1000research.com For this compound, a cheminformatics analysis would involve the calculation of a wide range of molecular descriptors. These descriptors can be categorized as constitutional, topological, geometrical, and electronic. By comparing the descriptor profile of this compound with those of other known compounds in large chemical databases, it is possible to infer its potential reactivity, solubility, and other properties relevant to chemical synthesis.
QSPR Studies:
QSPR aims to find a mathematical relationship between the structural properties (descriptors) of a series of compounds and a specific physical or chemical property. researchgate.netresearchgate.net For instance, a QSPR model could be developed to predict the reactivity of a series of substituted anilines in a particular reaction.
For this compound, a QSPR study focused on chemical reactivity might involve:
Descriptor Calculation: A set of quantum chemical descriptors would be calculated for a series of aniline derivatives, including this compound. These could include HOMO and LUMO energies, atomic charges, and electrostatic potentials.
Model Development: Using statistical methods such as multiple linear regression (MLR), a model would be built to correlate these descriptors with an experimentally determined measure of reactivity, such as the rate constant for a specific reaction.
Prediction: The developed QSPR model could then be used to predict the reactivity of this compound in that reaction, even before it is experimentally tested.
A QSPR study on aniline derivatives has shown that properties like viscosity can be modeled using descriptors such as molecular volume, total energy, surface area, and the charge on the nitrogen atom. researchgate.net Similarly, the basicity of substituted anilines has been quantitatively related to properties derived from the Quantum Theory of Atoms in Molecules (QTAIM). researchgate.net
A representative table of descriptors that could be used in a QSPR study of this compound is provided below.
| Descriptor | Description | Relevance to Chemical Transformations |
| Molecular Volume | The three-dimensional space occupied by the molecule. | Influences steric hindrance and accessibility of reactive sites. |
| Topological Polar Surface Area (TPSA) | The surface area of polar atoms (N, O, F) in the molecule. | Correlates with solubility in polar solvents and intermolecular interactions. |
| LogP (Octanol-Water Partition Coefficient) | A measure of the molecule's lipophilicity. | Affects solubility in organic solvents and partitioning in biphasic systems. |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the molecule's ability to donate electrons (nucleophilicity). |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's ability to accept electrons (electrophilicity). |
| Fukui Functions | Describe the change in electron density when an electron is added or removed. | Identify the most electrophilic and nucleophilic sites within the molecule. |
Through the synergistic application of advanced quantum chemical methods and cheminformatics, a comprehensive theoretical understanding of this compound can be achieved. This knowledge is crucial for predicting its reactivity, understanding its physical attributes, and ultimately guiding its efficient use in chemical transformations.
Applications of N Cyclobutyl 2,5 Difluoroaniline As a Key Organic Intermediate
Building Block in Complex Molecule Synthesis
Precursor to Functionalized Heterocyclic Compounds
No specific research was found detailing the use of N-cyclobutyl-2,5-difluoroaniline as a precursor for the synthesis of functionalized heterocyclic compounds.
Role in the Synthesis of Substituted Anilines and Diamines
There is no available literature that specifically describes the role of this compound in the synthesis of other substituted anilines or diamines.
Catalysis and Ligand Design
Development of this compound-derived Ligands for Organometallic Catalysis
No information was found regarding the development or use of ligands derived from this compound for organometallic catalysis.
Investigation as a Promoter or Additive in Organic Reactions
There are no studies available that investigate this compound as a promoter or additive in organic reactions.
Materials Science Applications
No documented applications of this compound in the field of materials science were identified.
Incorporation into Polymeric Materials for Property Enhancement
The introduction of fluorinated moieties into polymer chains is a well-established strategy for enhancing material properties. Fluorine's high electronegativity and the strength of the carbon-fluorine bond can significantly improve a polymer's thermal stability, chemical resistance, and oxidative stability. Furthermore, the presence of fluorine atoms can lower the material's surface energy, leading to hydrophobic and oleophobic properties.
While direct studies on polymers containing this compound are not extensively documented, the incorporation of similar fluorinated aniline (B41778) derivatives suggests its potential utility. The N-cyclobutyl group can influence the polymer's physical characteristics, such as its glass transition temperature and mechanical properties, by affecting chain packing and intermolecular interactions. The aniline nitrogen provides a reactive site for polymerization, allowing for its integration into various polymer backbones, including polyamides, polyimides, and polyurethanes.
Potential Enhancements in Polymeric Materials:
| Property | Enhancement Mechanism |
| Thermal Stability | Strong C-F bonds increase the energy required for thermal decomposition. |
| Chemical Resistance | The electron-withdrawing nature of fluorine atoms protects the polymer backbone from chemical attack. |
| Hydrophobicity | Low surface energy imparted by fluorine atoms repels water. |
| Mechanical Properties | The rigid cyclobutyl group can enhance the stiffness and modulus of the polymer. |
Precursor for Electronic and Optical Materials
Fluorinated organic compounds are of significant interest in the field of electronic and optical materials. rsc.org The introduction of fluorine atoms into conjugated systems can lower both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels. rsc.org This tuning of electronic properties is crucial for the design of efficient organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
This compound can serve as a precursor for such materials. The difluoroaniline core can be a key component of organic semiconductors, where the fluorine atoms enhance electron injection and transport, and improve the material's stability against oxidative degradation. rsc.org The cyclobutyl substituent can be used to modify the solubility and thin-film morphology of the final material, which are critical parameters for device performance.
Potential Roles in Electronic and Optical Materials:
| Application | Function of this compound Moiety |
| Organic Light-Emitting Diodes (OLEDs) | Component of host or emissive layer materials, tuning charge transport and emission color. |
| Organic Field-Effect Transistors (OFETs) | Building block for n-type or p-type organic semiconductors with improved stability. rsc.org |
| Organic Photovoltaics (OPVs) | Component of donor or acceptor materials to optimize energy level alignment and charge separation. |
Advanced Functional Material Development
The unique combination of a difluorinated aromatic ring and a cycloaliphatic amine makes this compound a candidate for the development of advanced functional materials. These materials are designed to have specific, tailored properties for specialized applications. Fluorinated compounds are known to be valuable building blocks for functional materials due to the unique properties they impart. nih.gov
For example, the incorporation of this intermediate could lead to the creation of materials with specific liquid crystalline phases, which are sensitive to external stimuli such as electric fields or temperature. The polarity and rigidity of the molecule could be exploited in the design of sensors or smart materials.
Synthesis of Intermediates for Dyes and Pigments
Aniline and its derivatives are fundamental intermediates in the synthesis of a wide range of dyes and pigments. sciencemadness.org The specific shade, intensity, and fastness of a dye are determined by the chemical structure of the chromophore and the auxochromes attached to it. Fluorinated anilines are used in the production of dyes to enhance their brightness and stability. acs.org
This compound can be diazotized and coupled with various aromatic compounds to produce azo dyes. The presence of the two fluorine atoms on the benzene (B151609) ring can have a hypsochromic effect (shifting the color towards blue) and can increase the lightfastness and chemical resistance of the resulting dye. The N-cyclobutyl group may also influence the dye's solubility in different media and its affinity for various fibers. While specific dyes synthesized from this intermediate are not widely reported, the principles of dye chemistry suggest its potential in creating novel colorants with desirable properties. acs.org
Emerging Trends and Future Research Directions
Exploration of Novel and Efficient Synthetic Routes
The synthesis of N-substituted anilines is a cornerstone of organic chemistry, and the pursuit of more efficient and sustainable methods is a continuous endeavor. For N-cyclobutyl-2,5-difluoroaniline, future research is likely to focus on moving beyond traditional multi-step procedures, which may involve harsh reagents and generate significant waste.
One promising area is the advancement of catalytic C-N cross-coupling reactions. While classical methods like Buchwald-Hartwig amination are well-established for forming aryl-nitrogen bonds, ongoing research aims to develop catalysts that are more active, stable, and operate under milder conditions. Future work could focus on developing palladium, copper, or nickel catalyst systems specifically optimized for the coupling of cyclobutylamine (B51885) with 1,2,4-trifluorobenzene (B1293510) or related fluorinated precursors. The goal would be to achieve high yields and selectivity, minimizing the formation of side products.
Another avenue of exploration is the use of photocatalysis. Light-mediated reactions can often proceed at ambient temperature and pressure, offering a greener alternative to thermally driven processes. Researchers may investigate photocatalytic methods for the direct N-alkylation of 2,5-difluoroaniline (B146615) with a cyclobutyl precursor, potentially activated by a suitable photocatalyst under visible light irradiation.
A comparative overview of potential synthetic strategies is presented in Table 1.
Table 1: Comparison of Potential Synthetic Routes for this compound
| Synthetic Strategy | Potential Advantages | Potential Research Challenges |
|---|---|---|
| Optimized Buchwald-Hartwig Amination | High yields, good functional group tolerance. | Catalyst cost (palladium), ligand sensitivity, removal of metal residues. |
| Copper-Catalyzed Ullmann Condensation | Lower cost catalyst (copper). | Often requires higher temperatures, potential for lower yields with sterically hindered amines. |
| Photocatalytic N-Alkylation | Mild reaction conditions (ambient temperature), high atom economy, sustainable energy source. | Identification of suitable photocatalysts and reaction conditions, potential for competing reaction pathways. |
| Reductive Amination | Readily available starting materials (2,5-difluoroaniline and cyclobutanone). | Requires a stoichiometric reducing agent, potential for over-alkylation or side reactions. |
Integration with Flow Chemistry and Automation in Synthesis
The transition from batch to continuous flow synthesis is a significant trend in modern chemical manufacturing, offering improved safety, consistency, and scalability. The synthesis of this compound is an ideal candidate for adaptation to flow chemistry protocols.
In a potential flow setup, streams of the aniline (B41778) and cyclobutyl precursors could be mixed and passed through a heated reactor column packed with a heterogeneous catalyst. This approach offers several advantages over traditional batch synthesis. The precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher yields and purities. Furthermore, the reduced reaction volumes at any given time significantly enhance safety, particularly when dealing with exothermic reactions or hazardous reagents.
Automation can be integrated with these flow systems to create a fully autonomous synthesis platform. Automated systems can monitor reaction progress in real-time using inline analytical techniques (e.g., IR or UV-Vis spectroscopy) and use feedback loops to optimize reaction conditions for maximum output. This would allow for the rapid production of this compound libraries with variations in the substitution pattern for screening purposes. A hypothetical comparison between batch and flow synthesis is detailed in Table 2.
Table 2: Hypothetical Comparison of Batch vs. Flow Synthesis for this compound
| Parameter | Traditional Batch Synthesis | Automated Flow Synthesis |
|---|---|---|
| Scale | Milligram to kilogram | Gram to multi-kilogram per day |
| Heat Transfer | Limited by vessel surface area | Excellent, rapid heat exchange |
| Safety | Higher risk with large volumes of reagents | Inherently safer due to small reaction volumes |
| Process Control | Manual or semi-automated | Fully automated with real-time optimization |
| Reproducibility | Can vary between batches | High consistency and reproducibility |
| Footprint | Large laboratory footprint | Compact, smaller footprint |
Advanced Machine Learning and AI in Chemical Discovery and Design
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize how chemists discover and develop new molecules and reactions. For a compound like this compound, these computational tools can be applied in several ways.
Firstly, ML models can be trained on vast datasets of known chemical reactions to predict the optimal conditions for its synthesis. By inputting the desired product, an AI tool could suggest the most promising catalysts, solvents, and temperature ranges, thereby reducing the number of experiments needed for optimization. This predictive capability is particularly valuable for complex multi-parameter reactions like C-N cross-couplings.
Secondly, AI can be used in the de novo design of new molecules based on this compound as a core scaffold. Generative models can explore a vast chemical space to propose novel derivatives with desired properties, such as enhanced biological activity or specific material characteristics. For instance, if this scaffold is identified as a key component in a potential pharmaceutical, AI could generate thousands of virtual analogues by modifying other parts of the molecule, which could then be prioritized for synthesis and testing based on predicted properties like binding affinity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.
Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science
The unique electronic properties conferred by fluorine atoms make fluorinated anilines attractive building blocks for advanced materials. The 2,5-difluoro substitution pattern in this compound can influence intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for the performance of organic electronic materials.
Future interdisciplinary research could explore the incorporation of the this compound motif into larger conjugated systems for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The fluorine atoms can lower the energy levels of the highest occupied and lowest unoccupied molecular orbitals (HOMO/LUMO), which can be beneficial for charge injection and transport in electronic devices. The non-aromatic, bulky cyclobutyl group could be used to tune the solid-state packing of the material, potentially disrupting excessive crystallization to form stable amorphous films, which are often desirable for device fabrication.
Furthermore, polymers derived from or containing the this compound unit could exhibit interesting properties, such as high thermal stability, low dielectric constants, and hydrophobicity, making them candidates for advanced coatings, membranes, or high-performance engineering plastics. Collaborative efforts between synthetic organic chemists and materials scientists will be essential to design, synthesize, and characterize these novel materials and unlock their full potential.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-cyclobutyl-2,5-difluoroaniline, and how are reaction conditions optimized?
- Methodology :
- Step 1 : Start with 2,5-difluoroaniline derivatives (e.g., 2-bromo-4,5-difluoroaniline) as precursors. Bromination can be achieved using N-bromosuccinimide (NBS) under controlled conditions to avoid over-substitution .
- Step 2 : Introduce the cyclobutyl group via nucleophilic substitution. Use cyclobutylmagnesium bromide in anhydrous tetrahydrofuran (THF) at −78°C to minimize side reactions .
- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry (e.g., 1.2 equivalents of cyclobutyl Grignard reagent) to improve yields. For purification, employ silica gel chromatography with hexane/ethyl acetate (8:2) .
Q. Which analytical techniques are most reliable for characterizing N-cyclobutyl-2,5-difluoroaniline?
- Techniques :
- Nuclear Magnetic Resonance (NMR) : Use -NMR to confirm fluorine substitution patterns (e.g., coupling constants between ortho-fluorines) and -NMR to verify cyclobutyl integration .
- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with acetonitrile/water (70:30) to assess purity (>98%). Retention time comparisons with known standards (e.g., 2,5-difluoroaniline derivatives) enhance accuracy .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode confirms molecular weight (e.g., [M+H] at m/z 211.2) .
Advanced Research Questions
Q. How can low yields in cyclization reactions involving N-cyclobutyl-2,5-difluoroaniline be addressed?
- Case Study : The Fischer indole cyclization of 2-bromo-4,5-difluoroaniline derivatives yielded <30% due to steric hindrance from the cyclobutyl group.
- Solution : Switch to the Gassman indole synthesis (one-pot method):
- Treat the aniline with tert-butyl hypochlorite to generate a chloramine intermediate.
- Add ethylthio-2-propanone and triethylamine to induce cyclization, achieving >85% yield .
- Alternative : Microwave-assisted synthesis (100°C, 15 min) reduces reaction time and improves regioselectivity .
Q. How do fluorine substituents and the cyclobutyl group influence reactivity in heterocyclic synthesis?
- Substituent Effects :
- Fluorine : Enhances electrophilicity at the para-position due to its electron-withdrawing nature, facilitating nucleophilic aromatic substitution (e.g., Suzuki couplings) .
- Cyclobutyl : Introduces steric strain, which can hinder planar transition states (e.g., in cycloadditions) but stabilizes non-classical carbocation intermediates in acid-catalyzed reactions .
Q. How can contradictions in regioselectivity data for fluorinated aniline derivatives be resolved?
- Example : Competing ortho vs. para substitution in electrophilic aromatic substitution (EAS).
- Resolution Strategy :
- Computational Modeling : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict charge distribution and transition state geometries. For N-cyclobutyl-2,5-difluoroaniline, fluorine directs EAS to the meta position relative to the cyclobutyl group .
- Isotopic Labeling : Use -labeled reagents to track intermediates in SNAr reactions and confirm mechanistic pathways .
Key Recommendations for Researchers
- Synthetic Optimization : Prioritize one-pot methods (e.g., Gassman) over stepwise protocols to reduce intermediate isolation steps.
- Analytical Rigor : Cross-validate NMR data with computational models (e.g., ChemDraw Predict) to resolve overlapping signals.
- Contradiction Management : Use hybrid experimental-computational workflows to reconcile conflicting reactivity data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
